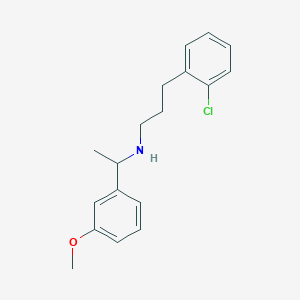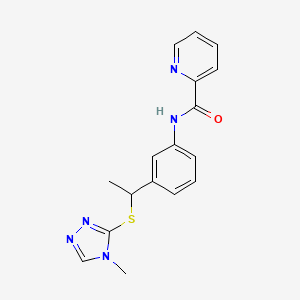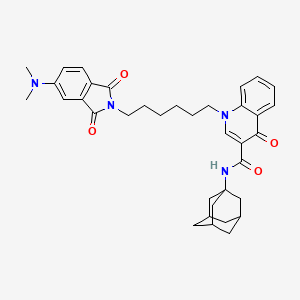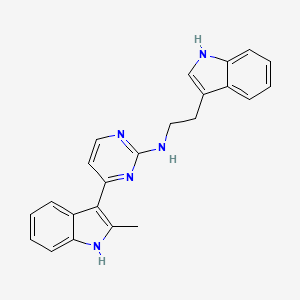
Val-Cit-PAB-MMAF sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Val-Cit-PAB-MMAF sodium is a compound used in the development of antibody-drug conjugates (ADCs). It consists of a peptide linker (Val-Cit-PAB) and a potent tubulin polymerization inhibitor, monomethyl auristatin F (MMAF). This compound is designed to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Val-Cit-PAB-MMAF sodium involves multiple steps. The peptide linker Val-Cit-PAB is synthesized first, followed by the conjugation of MMAF. The final product is obtained by combining these components under specific reaction conditions. The synthesis typically involves the use of protecting groups to ensure the selective reaction of functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques to ensure the purity and consistency of the final product. The compound is stored under nitrogen at 4°C to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Val-Cit-PAB-MMAF sodium undergoes various chemical reactions, including:
Hydrolysis: The peptide linker can be cleaved by proteases such as cathepsin B.
Substitution: The compound can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
DMSO: Used as a solvent for dissolving the compound.
Proteases: Enzymes like cathepsin B that cleave the peptide linker.
Major Products
The major products formed from these reactions include the free drug MMAF and the cleaved peptide linker .
Aplicaciones Científicas De Investigación
Val-Cit-PAB-MMAF sodium has several scientific research applications, including:
Cancer Therapy: Used in the development of ADCs for targeted cancer therapy.
Drug Delivery Systems: Studied for its potential in improving drug delivery systems by enhancing the specificity and efficacy of therapeutic agents.
Biological Research: Used in research to study the mechanisms of drug action and the role of specific proteins in cancer cell proliferation.
Mecanismo De Acción
Val-Cit-PAB-MMAF sodium exerts its effects through the following mechanism:
Binding to Target Antigen: The ADC binds to a specific antigen on the surface of cancer cells.
Internalization and Cleavage: The ADC is internalized by the cancer cell and transported to the lysosome, where the peptide linker is cleaved by cathepsin B.
Release of MMAF: The cleavage releases MMAF, which inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis
Comparación Con Compuestos Similares
Val-Cit-PAB-MMAF sodium is unique compared to other similar compounds due to its specific peptide linker and potent cytotoxic agent. Similar compounds include:
Val-Cit-PAB-MMAE: Another ADC linker that uses monomethyl auristatin E (MMAE) instead of MMAF.
Val-Ala-PABC-MMAF: Uses a different peptide linker (Val-Ala-PABC) but the same cytotoxic agent (MMAF).
This compound stands out due to its specific linker design, which allows for efficient cleavage and release of the cytotoxic agent within cancer cells, enhancing its therapeutic efficacy .
Propiedades
Fórmula molecular |
C58H91N10NaO13 |
|---|---|
Peso molecular |
1159.4 g/mol |
Nombre IUPAC |
sodium;(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C58H92N10O13.Na/c1-14-36(8)49(44(79-12)31-45(69)68-29-19-23-43(68)50(80-13)37(9)51(70)64-42(56(75)76)30-38-20-16-15-17-21-38)66(10)55(74)47(34(4)5)65-54(73)48(35(6)7)67(11)58(78)81-32-39-24-26-40(27-25-39)62-52(71)41(22-18-28-61-57(60)77)63-53(72)46(59)33(2)3;/h15-17,20-21,24-27,33-37,41-44,46-50H,14,18-19,22-23,28-32,59H2,1-13H3,(H,62,71)(H,63,72)(H,64,70)(H,65,73)(H,75,76)(H3,60,61,77);/q;+1/p-1/t36-,37+,41-,42-,43-,44+,46-,47-,48-,49-,50+;/m0./s1 |
Clave InChI |
VKWAOGJXVRQDIB-RKJISGKISA-M |
SMILES isomérico |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N.[Na+] |
SMILES canónico |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[[(2R)-2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]butyl 5-[[3-[(S)-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]oxycarbonylamino]-phenylmethyl]phenoxy]methyl]-1-methylpyrazole-3-carboxylate](/img/structure/B11932279.png)
![4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one](/img/structure/B11932286.png)


![(3R)-3-[(3S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid](/img/structure/B11932297.png)
![(2R)-2-{[(2S,3S,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid hydrate](/img/structure/B11932308.png)
![2,2-difluoro-N-[(1S,2R)-3-methyl-1-[1-(1-methyl-6-oxopyridin-3-yl)indazol-5-yl]oxy-1-phenylbutan-2-yl]propanamide;hydrate](/img/structure/B11932315.png)
![(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-1-[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-oxopyrrolidin-3-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2,6-diaminohexanoyl]amino]-4-oxobutanoic acid](/img/structure/B11932321.png)

